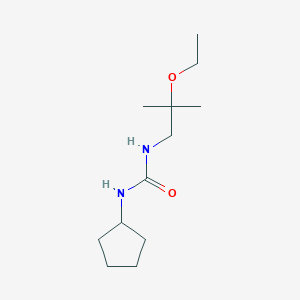![molecular formula C15H22N2O B7632034 N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in the prevention and treatment of dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 363.48 g/mol.
Mécanisme D'action
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide works by binding to tooth enamel and releasing calcium and phosphate ions in a controlled manner. These ions can then combine with fluoride ions to form a protective layer on the tooth surface, which can help to prevent the demineralization of enamel and promote remineralization.
Biochemical and Physiological Effects:
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cariogenic bacteria such as Streptococcus mutans, the ability to reduce the adhesion of bacteria to tooth surfaces, and the ability to enhance the remineralization of tooth enamel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in lab experiments is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries. However, one limitation of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide is that it can be difficult to control the release of calcium and phosphate ions, which can affect the efficacy of the compound.
Orientations Futures
There are a number of potential future directions for research on N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, including the development of new formulations that can enhance the delivery of calcium and phosphate ions to tooth surfaces, the investigation of the long-term effects of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide on tooth enamel, and the exploration of the potential use of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in the treatment of other dental diseases such as periodontitis. Additionally, further research is needed to determine the optimal concentration and application method of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide for maximum efficacy in the prevention and treatment of dental caries.
Méthodes De Synthèse
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpropan-2-amine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been extensively studied for its potential use in the prevention and treatment of dental caries. Dental caries is a common dental disease caused by the demineralization of tooth enamel due to the production of acids by bacteria in the oral cavity. N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to promote remineralization of tooth enamel by delivering calcium and phosphate ions to the tooth surface, which can help to repair and strengthen the enamel.
Propriétés
IUPAC Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-4-7-14(17-12(3)18)9-15(10)16-11(2)8-13-5-6-13/h4,7,9,11,13,16H,5-6,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGJKZQJGXZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
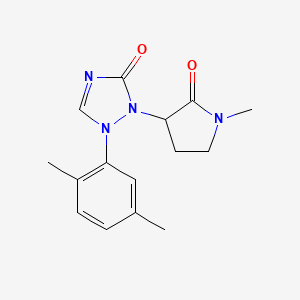
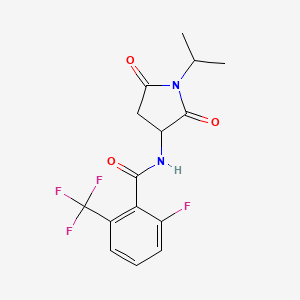
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
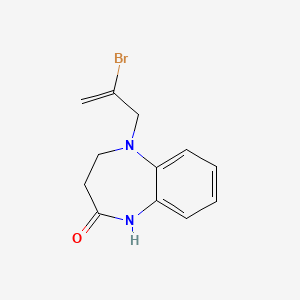
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
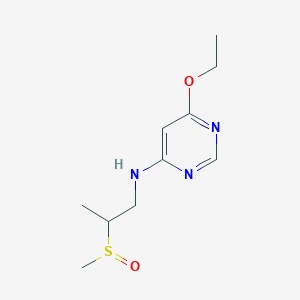
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
